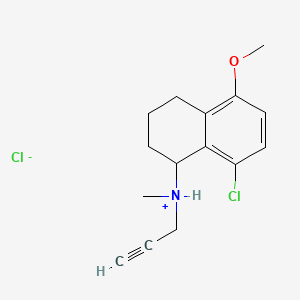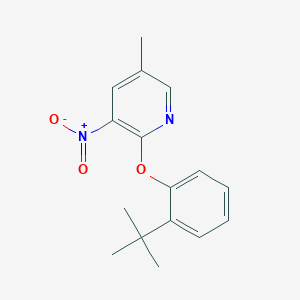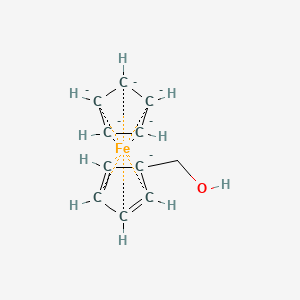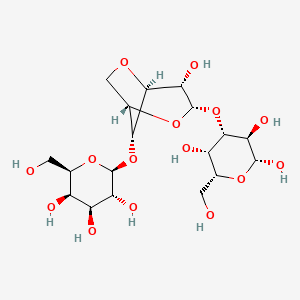
Trifluorothiolacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorothiolacetic acid is an organofluorine compound with the chemical formula CF₃COSH. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiolacetic acid moiety (COSH). This compound is known for its strong acidity and unique reactivity, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Trifluorothiolacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of potassium thiolate (KSH) with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction proceeds under mild conditions and yields this compound as the primary product . Another method involves the addition of this compound to olefins under ultraviolet light, forming 1:1 adducts .
Analyse Des Réactions Chimiques
Trifluorothiolacetic acid undergoes various types of chemical reactions, including free radical and nucleophilic addition reactions. Under ultraviolet light, it adds to olefins to form adducts such as CF₃COSCFHCF₂H, CF₃COSCH₂CF₂H, and CF₃COSCH₂CFH₂ . It also reacts with hexafluoroacetone to form CF₃COSC(CF₃)₂OH and with ethylene oxide to produce CF₃COSCH₂CH₂OH . Additionally, it forms sulfonates when reacted with sulfur trioxide .
Applications De Recherche Scientifique
Trifluorothiolacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organofluorine compounds. Its strong acidity and unique reactivity make it valuable in organic synthesis, particularly in the formation of trifluoromethylated products . In biology and medicine, it is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . In industry, it is employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of trifluorothiolacetic acid involves its strong acidity and ability to act as a nucleophile. The trifluoromethyl group (CF₃) enhances the acidity of the thiol group (COSH), making it a potent proton donor. This property allows it to participate in various chemical reactions, including nucleophilic addition and substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
Comparaison Avec Des Composés Similaires
Trifluorothiolacetic acid can be compared to other similar compounds, such as trifluoroacetic acid (CF₃COOH) and trifluoromethanesulfonic acid (CF₃SO₃H). While all three compounds contain the trifluoromethyl group (CF₃), they differ in their functional groups and reactivity. Trifluoroacetic acid is a carboxylic acid, whereas trifluoromethanesulfonic acid is a sulfonic acid. This compound, with its thiol group (COSH), exhibits unique reactivity compared to the other two compounds .
Propriétés
IUPAC Name |
2,2,2-trifluoroethanethioic S-acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3OS/c3-2(4,5)1(6)7/h(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDPDUFAJCWOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183511 |
Source


|
| Record name | Trifluorothiolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2925-25-9 |
Source


|
| Record name | Trifluorothiolacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002925259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluorothiolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)



![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)


